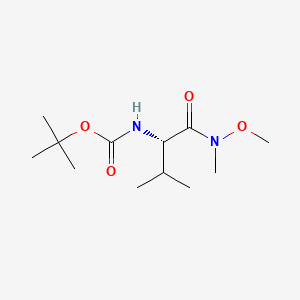
(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide
Overview
Description
“(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide” is a compound that contains a Boc-protected amino group . The Boc (tert-butyloxycarbonyl) group is a common protecting group used in peptide synthesis . It is added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base .
Synthesis Analysis
The synthesis of N-protected amino esters, such as “this compound”, can be achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using a PEPPSI-IPr Pd-catalyst . This method allows the creation of functionally and structurally diverse amino ester molecules .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed through chiral analysis . Chiral analysis is the process of determining the enantiomeric composition of a chiral molecule or mixture . The goal of chiral analysis is to determine the enantiomeric excess, or the ratio of the two enantiomers present in a sample .Chemical Reactions Analysis
The Boc group in “this compound” can be removed (deprotected) under acidic conditions . The tert-butyl cation formed during the reaction can either be quenched by a suitable trapping agent, deprotonate to form isobutylene (gas), or polymerize to form isobutylene oligomers .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be influenced by the presence of the Boc group. The Boc group is generally one of the most sensitive to acids, so often selective deprotection in the presence of other acid-sensitive groups is possible .Scientific Research Applications
Amino Acid Mimicry and Peptide Synthesis
The compound (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide, as part of the broader class of Boc-protected amino acids, has applications in peptide synthesis. An unnatural amino acid known as "Hao" was created using similar Boc-protected derivatives, demonstrating the utility of these compounds in mimicking peptide β-strands and forming β-sheetlike hydrogen-bonded dimers. This application is crucial in the study of peptide structures and functions (Nowick et al., 2000).
Anticonvulsant and Pain-Attenuating Properties
Research has explored primary amino acid derivatives, similar to this compound, in the context of anticonvulsant and pain-attenuating properties. These studies are significant for developing novel therapeutic agents (King et al., 2011).
Constrained Amino Acid Synthesis
The synthesis of constrained aromatic α-amino acids, which includes derivatives similar to this compound, has been reported. These syntheses are pivotal in creating specific constraints for peptides or peptide mimetics, enhancing our understanding of peptide conformations and their interactions (Qian et al., 1995).
Polymerization and Hydrogel Applications
Modified Boc derivatives are utilized in polymerization and hydrogel applications. These compounds serve as acid-labile aminoprotecting groups, important for peptide synthesis and the development of polymers with potential biomedical applications (Gormanns & Ritter, 1995).
Crystallographic Characterization
The crystallographic characterization of compounds related to this compound has been performed. This research aids in understanding the structural properties of these compounds, which is valuable for various scientific applications (Yin, 2010).
Synthesis of Enantiomerically Pure Amino Acids
The synthesis and application of enantiomerically pure amino acids, similar to this compound, have been explored. These amino acids are fundamental in creating specific peptide sequences and studying their biological activities (Medina et al., 2000).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide” are likely related to its reactivity under acidic conditions. The Boc group can be removed under acidic conditions, leading to the generation of the tert-butyl cation as an intermediate . This cation can fragment to isobutylene or react with halides/sulfonates to generate potential genotoxic impurities .
Future Directions
The future directions for “(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide” could involve its use in the synthesis of more complex molecules. The Boc-protected amino group allows for selective reactions at other parts of the molecule . Additionally, the development of more efficient and selective methods for Boc deprotection could improve the utility of Boc-protected amino acids in peptide synthesis .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-8(2)9(10(15)14(6)17-7)13-11(16)18-12(3,4)5/h8-9H,1-7H3,(H,13,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBFCGUIFHFYQK-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87694-52-8 | |
| Record name | 87694-52-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



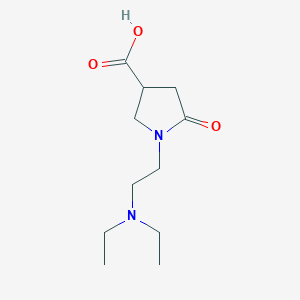
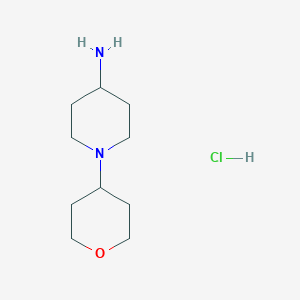


![2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B3162242.png)
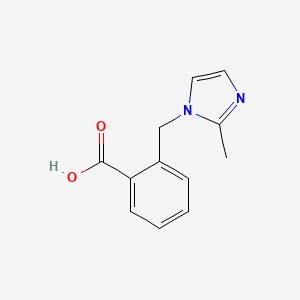
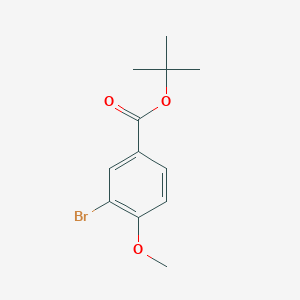
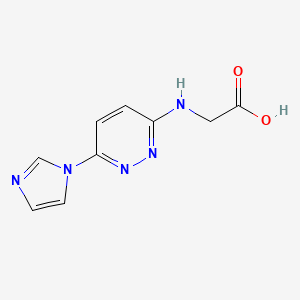
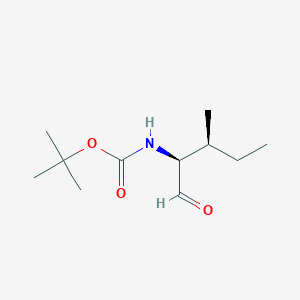
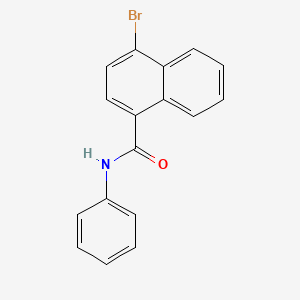
![ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate](/img/structure/B3162294.png)
![6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B3162305.png)

